molecular formula C16H24N2O3S B296485 N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

Número de catálogo B296485
Peso molecular: 324.4 g/mol
Clave InChI: DQQCMZHYVJGKSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide blocks downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer effects, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its specificity for BTK, which reduces the risk of off-target effects. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration and chronic dosing. However, one of the limitations of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. This may limit its efficacy in certain patient populations and may require higher doses or combination therapy.

Direcciones Futuras

There are several potential future directions for the development of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the combination of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide with other anti-cancer agents, such as venetoclax or checkpoint inhibitors, to enhance its therapeutic efficacy. Another area of interest is the evaluation of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide in combination with other targeted therapies, such as PI3K inhibitors or EZH2 inhibitors, to overcome resistance mechanisms and improve patient outcomes. Finally, there is a need for further preclinical and clinical studies to better understand the optimal dosing, patient selection, and safety profile of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide.

Métodos De Síntesis

The synthesis of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzamide moiety, which is achieved through a Buchwald-Hartwig coupling reaction between an aryl bromide and an amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

Propiedades

Fórmula molecular

C16H24N2O3S

Peso molecular

324.4 g/mol

Nombre IUPAC

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C16H24N2O3S/c1-18(22(2,20)21)15-11-9-13(10-12-15)16(19)17-14-7-5-3-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,17,19)

Clave InChI

DQQCMZHYVJGKSU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

SMILES canónico

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.